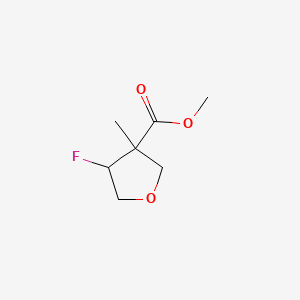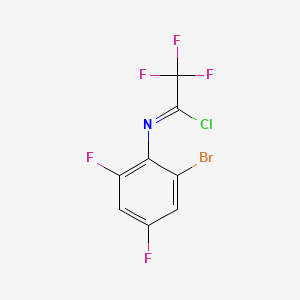
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4,6-difluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of bromine and fluorine atoms allows the compound to undergo selective oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can also be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of multiple halogen atoms allows for unique reactivity patterns, including halogen bonding and electrophilic activation. These interactions can modulate the activity of enzymes or other biological targets, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4,6-difluorophenyl)-2-phenoxyacetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[3-(4-bromophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride stands out due to its trifluoroacetimidoyl group, which imparts unique electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.
Properties
Molecular Formula |
C8H2BrClF5N |
|---|---|
Molecular Weight |
322.46 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H2BrClF5N/c9-4-1-3(11)2-5(12)6(4)16-7(10)8(13,14)15/h1-2H |
InChI Key |
IGLXJUCBQYNSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C(C(F)(F)F)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


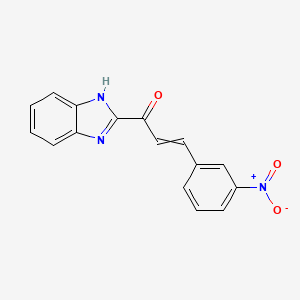
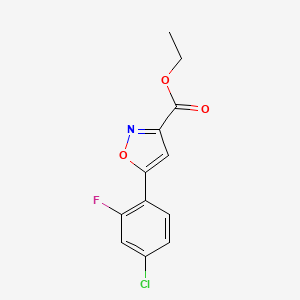
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
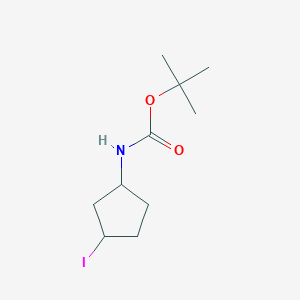
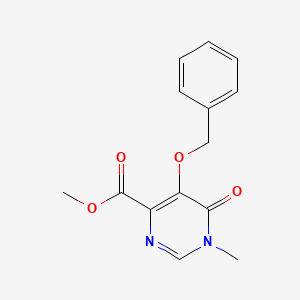
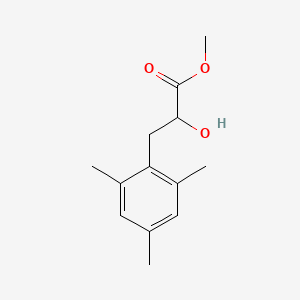
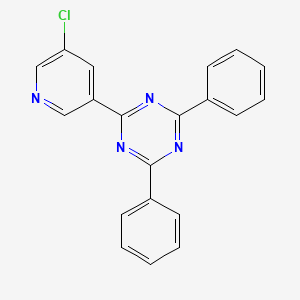


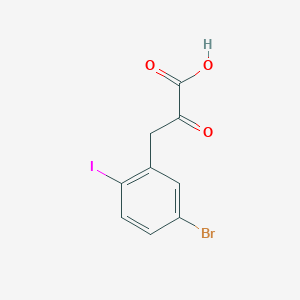
amino]butanoate](/img/structure/B13693704.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
